![molecular formula C18H20N2O4S B2926516 3-methoxy-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide CAS No. 690647-82-6](/img/structure/B2926516.png)
3-methoxy-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methoxy-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide is a useful research compound. Its molecular formula is C18H20N2O4S and its molecular weight is 360.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cognitive Enhancements and Drug Discovery
One study discusses SB-399885, a sulfonamide derivative, as a potent, selective 5-HT6 receptor antagonist with cognitive enhancing properties. This research demonstrates the potential of sulfonamide compounds in treating cognitive deficits related to Alzheimer's disease and schizophrenia, underlining the importance of such compounds in drug discovery and development for neurological conditions (Hirst et al., 2006).
Photodynamic Therapy for Cancer Treatment
Another research area involves the development of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups for photodynamic therapy (PDT). These compounds have been shown to possess high singlet oxygen quantum yields, making them promising photosensitizers for cancer treatment. The study illustrates the potential of sulfonamide derivatives in improving the efficacy of PDT, a treatment modality that relies on photosensitizing agents to kill cancer cells upon light exposure (Pişkin, Canpolat, & Öztürk, 2020).
Idiopathic Pulmonary Fibrosis Treatment
Further, sulfonamide compounds have been explored for their therapeutic potential in treating idiopathic pulmonary fibrosis, a chronic, progressive lung disease. Research evaluating PI3K inhibitors, including sulfonamide derivatives, for their effectiveness in treating this condition underscores the role of such compounds in addressing fibrotic diseases (Norman, 2014).
Molecular Structure Analysis
In the realm of chemistry, sulfonamide compounds also serve as subjects for structural analysis, aiding in the understanding of molecular conformations and interactions. For instance, studies on the synthesis and characterization of N-(3-methoxybenzoyl)benzenesulfonamide provide insights into the crystal structure and stability of these compounds, contributing to the broader knowledge of chemical properties and reactivity (Sreenivasa et al., 2014).
Antibacterial Agents
Moreover, sulfonamide derivatives have been synthesized and tested for their antibacterial properties, particularly against Escherichia coli. This research highlights the potential of such compounds in developing new antibacterial agents to combat resistant bacterial strains, a critical need in the face of rising antibiotic resistance (Abbasi et al., 2019).
Orientations Futures
The future directions for “3-methoxy-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide” and related compounds could involve further studies on their synthesis, structural characterizations, and potential biological applications. For instance, a long-term objective could be to gain the capacity to create chlorophylls and bacteriochlorophylls and analogues thereof by facile de novo means for diverse studies across the photosynthetic sciences .
Propriétés
IUPAC Name |
3-methoxy-N-[3-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-24-16-8-5-9-17(13-16)25(22,23)19-15-7-4-6-14(12-15)18(21)20-10-2-3-11-20/h4-9,12-13,19H,2-3,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBGSUOHVUMUQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501328412 |
Source


|
| Record name | 3-methoxy-N-[3-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501328412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
47.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49821705 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
690647-82-6 |
Source


|
| Record name | 3-methoxy-N-[3-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501328412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

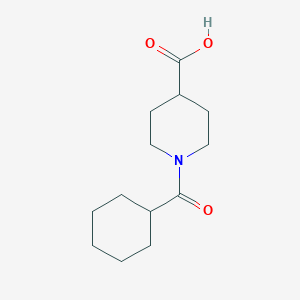
![1,3-Bis[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2926435.png)
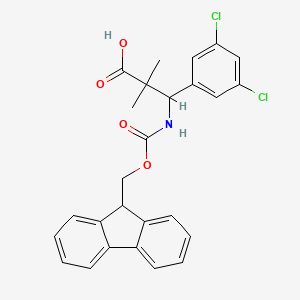
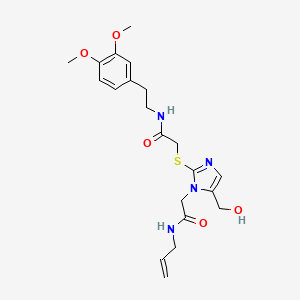
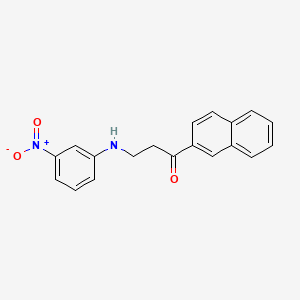
![6-Benzyl-3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2926443.png)
![(1-methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazol-4-yl)methyl 4-cyanobenzenecarboxylate](/img/structure/B2926445.png)


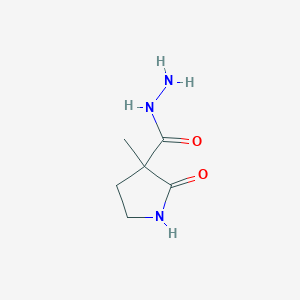
![(3E)-3-{[(2,3-dimethylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2926453.png)


